Product packaging for 2-Hydroxy-4-phenylbut-3-ynenitrile(Cat. No.:CAS No. 84452-21-1)

2-Hydroxy-4-phenylbut-3-ynenitrile

Cat. No.: B14429477
CAS No.: 84452-21-1
M. Wt: 157.17 g/mol
InChI Key: LPBASOZNBPGQED-UHFFFAOYSA-N
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Description

Overview of Cyanohydrin Chemistry in Modern Organic Synthesis

The formation of cyanohydrins is a classic example of a nucleophilic addition reaction, where a cyanide anion attacks the electrophilic carbon of a carbonyl group in an aldehyde or ketone. chemspider.comrsc.orgorgsyn.org This reaction is typically reversible, and the equilibrium can be influenced by the reaction conditions. chemspider.com The significance of cyanohydrins lies in their ability to be transformed into a variety of other valuable functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can undergo various reactions typical of alcohols. ymdb.ca This versatility makes cyanohydrins key intermediates in the synthesis of α-hydroxy acids, α-amino acids, and other complex molecules that are important in pharmaceuticals and materials science. orgsyn.orggoogle.com

The development of asymmetric methods for cyanohydrin synthesis has been a major focus in modern organic chemistry, enabling the production of enantiomerically enriched building blocks for chiral drug synthesis. uni.lunih.govchemicalbook.com Catalytic systems, including enzymes like hydroxynitrile lyases (HNLs) and chiral metal complexes, have been developed to achieve high enantioselectivity. nih.govresearchgate.net

Retrosynthetic Analysis of 2-Hydroxy-4-phenylbut-3-ynenitrile and Related Structures

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the key disconnection would be at the carbon atom bearing the hydroxyl and nitrile groups. This leads back to a key precursor: an α,β-acetylenic aldehyde, specifically 4-phenylbut-3-ynal (B15455355).

The synthesis of this aldehyde could be envisioned starting from phenylacetylene (B144264). Phenylacetylene, a readily available terminal alkyne, can undergo formylation to introduce the aldehyde group. researchgate.net Once 4-phenylbut-3-ynal is obtained, the final step would be the addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to the aldehyde carbonyl group to form the target cyanohydrin, this compound. rsc.orgnist.gov

This retrosynthetic approach highlights a modular strategy that could potentially be adapted to synthesize a variety of acetylenic α-hydroxynitriles by simply changing the starting alkyne.

Historical Context and Evolution of Synthetic Strategies for Unsaturated α-Hydroxynitriles

The synthesis of cyanohydrins dates back to 1872, when Friedrich Urech first reported their preparation from ketones and alkali cyanides. chemspider.com The early methods were generally straightforward additions of HCN to carbonyl compounds. The first enantioselective synthesis of a cyanohydrin was achieved in 1908 by Rosenthaler, who used an almond extract containing a hydroxynitrile lyase (HNL) to catalyze the addition of HCN to benzaldehyde (B42025). researchgate.net

The synthesis of unsaturated α-hydroxynitriles, particularly those with carbon-carbon triple bonds, is a more contemporary challenge. The development of methods for the synthesis of α,β-acetylenic aldehydes has been crucial in this regard. researchgate.net The ability to perform hydrocyanation on these sensitive aldehydes without affecting the alkyne functionality is a key consideration. Modern synthetic chemistry offers a range of reagents and catalysts that allow for greater control and selectivity in these transformations. The use of protected cyanohydrins and advanced catalytic systems continues to expand the scope and applicability of these synthetic strategies. nist.gov

Detailed Research Findings

A likely synthetic pathway would involve the initial preparation of 4-phenylbut-3-ynal. This can be achieved through the formylation of phenylacetylene. Subsequently, the hydrocyanation of 4-phenylbut-3-ynal would yield the target molecule.

Predicted Physical and Spectroscopic Data for this compound:

The following table presents predicted data for this compound based on the known properties of similar compounds. It is important to note that these are not experimentally determined values for the target compound itself.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₇NO
Molecular Weight 157.17 g/mol
Appearance Likely a solid or oil
¹H NMR Signals corresponding to the phenyl protons, the acetylenic proton (if present, though likely substituted), and the methine proton adjacent to the hydroxyl and nitrile groups.
¹³C NMR Peaks for the phenyl carbons, the two acetylenic carbons, the carbon of the nitrile group, and the carbon bearing the hydroxyl group.
IR Spectroscopy Characteristic absorptions for the O-H stretch (around 3400 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), the C≡C stretch (around 2100-2260 cm⁻¹), and C-H stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

For comparison, the experimentally determined properties of the related compound (E)-2-Hydroxy-4-phenylbut-3-enenitrile are provided in the table below. nih.govnih.gov

Property(E)-2-Hydroxy-4-phenylbut-3-enenitrile
Molecular Formula C₁₀H₉NO
Molecular Weight 159.18 g/mol
IUPAC Name (E)-2-hydroxy-4-phenylbut-3-enenitrile

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B14429477 2-Hydroxy-4-phenylbut-3-ynenitrile CAS No. 84452-21-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84452-21-1

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-hydroxy-4-phenylbut-3-ynenitrile

InChI

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H

InChI Key

LPBASOZNBPGQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(C#N)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy 4 Phenylbut 3 Ynenitrile

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereochemical control. For the synthesis of chiral cyanohydrins like 2-Hydroxy-4-phenylbut-3-ynenitrile, hydroxynitrile lyases (HNLs) are the biocatalysts of choice.

Hydroxynitrile Lyase (HNL) Catalysis in Stereoselective Cyanohydrin Formation

Hydroxynitrile lyases (HNLs) are a diverse group of enzymes that, in nature, catalyze the decomposition of cyanohydrins into a carbonyl compound and toxic hydrogen cyanide (HCN) as a defense mechanism for plants and other organisms wikipedia.orgnih.govnih.gov. In synthetic chemistry, the reverse reaction is exploited to catalyze the enantioselective addition of a cyanide anion to an aldehyde or ketone, yielding optically pure cyanohydrins nih.govpnas.org. These cyanohydrins are valuable chiral building blocks for the pharmaceutical and fine chemical industries pnas.orgasm.org.

The synthesis of this compound would thus be achieved through the HNL-catalyzed addition of HCN to the carbonyl group of 4-phenylbut-3-ynal (B15455355). Depending on the specific HNL used, either the (R)- or (S)-enantiomer of the target molecule can be produced with high enantiomeric excess.

Substrate Scope and Selectivity in HNL-Mediated Transformations

The utility of HNLs is underscored by their broad substrate scope, which includes a variety of aromatic and aliphatic aldehydes and ketones nih.gov. Different HNLs, often sourced from different organisms, exhibit distinct substrate preferences and stereoselectivities. For example, (S)-selective HNLs from Manihot esculenta (MeHNL) and Hevea brasiliensis (HbHNL) and the (R)-selective HNL from Arabidopsis thaliana (AtHNL) have been shown to convert a range of aldehydes wikipedia.orgasm.org.

While the direct enzymatic hydrocyanation of alkynyl aldehydes is not extensively documented, the known acceptance of unsaturated aromatic aldehydes by HNLs suggests the plausibility of converting 4-phenylbut-3-ynal. The substrate tolerance of many HNLs indicates that the phenyl and alkyne functionalities would be accommodated within the active site. The table below illustrates the performance of a whole-cell biocatalyst expressing AtHNL on various aromatic aldehydes, demonstrating the enzyme's versatility asm.org.

Substrate (Aldehyde)Conversion (%)Enantiomeric Excess (ee %)ConfigurationReference
Benzaldehyde (B42025)9998R asm.org
2-Chlorobenzaldehyde9998R asm.org
2-Fluorobenzaldehyde9999R asm.org
2-Furaldehyde9999R asm.org

This table shows the conversion of various aldehydes to their corresponding (R)-cyanohydrins using whole E. coli cells expressing AtHNL in a micro-aqueous system.

Enzyme Engineering and Biocatalyst Optimization for Enhanced Yields and Enantioselectivity

Protein engineering is a powerful tool for tailoring the properties of natural enzymes to meet the demands of industrial processes. For HNLs, engineering efforts focus on improving catalytic activity, enhancing stability in organic solvents or at non-optimal pH, and altering or increasing enantioselectivity nih.gov. For instance, a mutant of an S-selective HNL from Bamarispermum montanum was created that showed a significant increase in enantioselectivity (from 55% to 93% ee) for the conversion of benzaldehyde nih.gov.

For a novel substrate like 4-phenylbut-3-ynal, enzyme engineering would be a critical step. Directed evolution or site-directed mutagenesis could be employed to create HNL variants with a higher affinity and turnover rate for this specific alkynyl aldehyde. By modifying key amino acid residues within the enzyme's active site, it is possible to optimize the binding pocket to better accommodate the substrate, thereby enhancing both the reaction rate and the stereochemical purity of the resulting this compound product.

Biocatalytic Strategies Utilizing Immobilized Enzymes ("Gelozymes")

A significant challenge in biocatalysis is the recovery and reuse of the enzyme. Immobilization addresses this by confining the enzyme to a solid support, which simplifies product separation and enhances enzyme stability nih.gov. One effective method is encapsulation within a silica (B1680970) sol-gel, creating a biocatalyst sometimes referred to as an "aqua-gel" or "gelozyme" rsc.org.

This technique involves trapping the enzyme within the porous network of a gel, which provides a protective, aqueous microenvironment for the enzyme while allowing substrates and products to diffuse rsc.org. Several HNLs, including those from Prunus amygdalus (PaHNL), Manihot esculenta (MeHNL), Arabidopsis thaliana (AtHNL), and Hevea brasiliensis (HbHNL), have been successfully immobilized in aqua-gels rsc.org. Remarkably, this immobilization can lead to a substantial increase in activity—up to 10-fold for AtHNL—likely due to the vastly increased interfacial surface area between the aqueous enzyme phase and the organic substrate phase rsc.org. This strategy would be highly applicable to the synthesis of this compound, offering a robust and recyclable catalytic system.

Immobilized HNLKey FindingReference
PaHNL in hydrophobic sol-gelHigher activity and stability compared to adsorbed enzyme. rsc.org
AtHNL in aqua-gel10-fold increase in activity. rsc.org
MeHNL and HbHNL in aqua-gelSuccessful immobilization and activity in various conversions. rsc.org

This table summarizes findings on the immobilization of various HNLs in gel matrices.

Biotechnological Production Routes via Cyanohydrin Formation

Beyond using isolated enzymes, whole microbial cells can be engineered to serve as biocatalysts. This approach offers a cost-effective production route by eliminating the need for costly and time-consuming enzyme purification asm.org. Recombinant Escherichia coli cells are frequently used for this purpose due to their ease of handling and well-established genetic tools asm.org.

For cyanohydrin production, E. coli cells expressing an HNL, such as AtHNL, have been used effectively in monophasic micro-aqueous organic solvents like methyl tert-butyl ether (MTBE) asm.orgnih.gov. In this system, lyophilized cells containing the enzyme are suspended directly in the organic solvent where the reaction takes place. This setup is particularly advantageous as it facilitates the solubility of hydrophobic substrates and products, suppresses the undesired non-enzymatic racemic reaction, and allows for simple recovery and recycling of the whole-cell biocatalyst asm.orgasm.org. This biotechnological route represents a promising and scalable strategy for the synthesis of chiral this compound.

Transition Metal-Catalyzed Synthesis

As an alternative to enzymatic methods, transition metal catalysis provides powerful and versatile pathways for the synthesis of cyanohydrins. These methods often feature broad substrate compatibility and can be tuned through ligand modification to achieve high enantioselectivity.

Several catalytic systems have been developed for the asymmetric cyanation of aldehydes. One notable example employs a catalyst generated in situ from a cinchona alkaloid, an achiral biphenol, and tetraisopropyl titanate [Ti(OiPr)₄] nih.gov. This system effectively catalyzes the addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes, yielding cyanohydrins with excellent enantioselectivity nih.gov.

Other metals have also been explored. A cooperative catalytic system using a rhodium complex and an N-heterocyclic carbene (NHC) has been shown to promote the addition of alkylnitriles to aldehydes nih.gov. Furthermore, nickel-based catalysts have been developed for related transformations, such as the alkylation of aldehydes nih.gov and the reductive cyanation of aryl halides acs.org. While not explicitly demonstrated for 4-phenylbut-3-ynal, the principles of these transition metal-catalyzed cyanations are broadly applicable and represent a viable synthetic strategy for producing this compound, with the potential for catalyst tuning to optimize yield and stereochemical outcome.

Ruthenium-Mediated Transformations and Dehydrogenation Pathways

Ruthenium complexes have emerged as effective catalysts in various organic transformations, including the synthesis and modification of cyanohydrins. Ruthenium-catalyzed dehydrogenation of cyanohydrins presents a pathway to acyl cyanides, which are valuable synthetic intermediates. researchgate.net This process is noteworthy as it proceeds under acceptorless and base-free conditions, indicating a kinetically controlled reaction that favors dehydrogenation over the thermodynamically preferred elimination of hydrogen cyanide. researchgate.net The catalytic activity and selectivity in these reactions are influenced by the choice of arene, phosphine (B1218219) ligands, and counter anions associated with the ruthenium(II) complex. researchgate.net

A proposed mechanism for this selective dehydrogenation involves a β-hydride elimination from a ruthenium-alkoxide complex formed in situ. researchgate.net Furthermore, ruthenium catalysts, particularly those based on N-heterocyclic carbenes, can facilitate redox-neutral amide synthesis from alcohols and nitriles, highlighting the versatility of ruthenium in C-N bond formation. researchgate.net While direct dehydrogenation of alkanes to alkenes has been achieved using ruthenium catalysts with redox-active ligands, the application to cyanohydrin synthesis underscores the potential for developing novel catalytic systems for fine chemical synthesis. nih.govethz.ch

Recent advancements in ruthenium catalysis include the oxidative cyanation of tertiary amines to α-aminonitriles, utilizing various ruthenium complexes and cyano sources. beilstein-journals.org These methods demonstrate high efficiency and functional group tolerance, expanding the utility of ruthenium in cyanation reactions. beilstein-journals.org

Table 1: Ruthenium-Catalyzed Cyanation and Dehydrogenation Reactions
Catalyst SystemSubstrate TypeProduct TypeKey Features
(η6-Arene)halide(Bidentate Phosphine)ruthenium(II)CyanohydrinsAcyl CyanidesAcceptorless and base-free dehydrogenation. researchgate.net
N-Heterocyclic Carbene-based RutheniumAlcohols and NitrilesAmidesAtom-economical and redox-neutral. researchgate.net
RuCl3·nH2O / NaCN / O2Tertiary Aminesα-AminonitrilesOxidative cyanation with molecular oxygen. beilstein-journals.org
[RuCl2(p-cymene)]2 / AgSbF6 / NaOAcAromatic AmidesCyanated Aromatic AmidesC(sp2)–H cyanation using NCTS as cyano source. beilstein-journals.org

Scandium Triflate Catalysis in Cyanosilylation Reactions

Scandium triflate (Sc(OTf)₃) is a versatile and water-tolerant Lewis acid catalyst that has found application in a wide range of organic transformations, including the synthesis of nitrogen-containing compounds and heterocyclic systems. nih.govresearchgate.netewha.ac.kr While direct catalysis of the cyanosilylation of phenylpropargyl aldehyde to form this compound using scandium triflate is not explicitly detailed in the provided results, its utility in related reactions suggests its potential. For instance, scandium triflate has been successfully employed in the direct synthesis of N-unprotected ketimines from ketones, demonstrating its ability to activate carbonyl groups and facilitate C-N bond formation. nih.gov

Furthermore, Sc(OTf)₃ has been used to catalyze the three-component condensation reaction to produce dihydropyrimidinones and in the synthesis of various benzoxazines through a tandem transfer hydrogenation and cyclization process. researchgate.netnih.gov These examples highlight the catalyst's effectiveness in promoting reactions involving carbonyl compounds and nitrogen nucleophiles, which are mechanistically related to cyanohydrin synthesis. The reusability of the catalyst in some of these processes adds to its appeal from a green chemistry perspective. researchgate.net

Titanium-Catalyzed Enantioselective Cyanation Reactions

Titanium complexes are highly effective catalysts for the enantioselective addition of cyanide to aldehydes, a key step in the synthesis of chiral cyanohydrins. rsc.orgrsc.orgchemrxiv.org The use of titanium-based catalysts allows for the production of enantioenriched cyanohydrins with high yields and enantioselectivities. researchgate.net

One notable approach involves the use of a dinuclear (salen)titanium complex, which exhibits extremely high efficiency in the asymmetric cyanation of aromatic aldehydes, achieving high enantiomeric excesses (ee) even at very low catalyst loadings. chemrxiv.org This high efficiency is attributed to a cooperative effect between the two titanium centers, which prevents the dissociation of the active dimeric catalyst. chemrxiv.org

Another strategy employs β-amino alcohol-Ti(Oi-Pr)₄ complexes, which effectively catalyze the enantioselective cyanosilylation of a broad range of aldehydes, including aromatic, conjugated, heteroaromatic, and aliphatic substrates. researchgate.net These reactions proceed under mild conditions to afford the corresponding cyanohydrin trimethylsilyl ethers in high yields and with significant enantioselectivity. researchgate.netorganic-chemistry.org

Furthermore, titanium alkoxide catalysts prepared in situ from titanium tetraisopropoxide and chiral ligands like (R)-H₈-binaphthol have been successfully used for the enantioselective alkynylation of aldehydes to produce chiral propargylic alcohols, a reaction class closely related to cyanohydrin synthesis. rsc.org Computational studies have provided insights into the mechanism and enantioselectivity of titanium-catalyzed cyanation, suggesting that the reaction can proceed through different pathways depending on the specific catalytic system and reaction conditions. rsc.org

Table 2: Titanium-Catalyzed Enantioselective Cyanation of Aldehydes
Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)Yield
Dinuclear (salen)titanium complexAromatic AldehydesCyanohydrinsUp to 97%High
β-Amino alcohol-Ti(Oi-Pr)₄ complexAromatic, Conjugated, Heteroaromatic, and Aliphatic AldehydesCyanohydrin trimethylsilyl ethersUp to 94%90-99%
Ti(Oi-Pr)₄ / (R)-H₈-binaphtholAromatic AldehydesChiral Propargylic AlcoholsUp to 96.2%Good

Copper(I) Halide Catalysis in Alkyne Functionalization

While direct evidence for the use of Copper(I) halide catalysis in the synthesis of this compound is not prevalent in the provided search results, copper-catalyzed reactions are significant in the broader context of C-H functionalization and cyanation. For instance, an electro-photochemical method using a copper catalyst has been developed for the site- and enantioselective cyanation of benzylic C(sp³)–H bonds. beilstein-journals.org This approach demonstrates the potential of copper catalysis in introducing a cyano group into complex molecules with high selectivity. beilstein-journals.org

Electrocatalytic Approaches for Cyanohydrin Synthesis

Electrocatalysis represents a sustainable and green approach to chemical synthesis. rsc.org An electrochemical method for the C–H bond cyanation of imine derivatives has been developed, utilizing acetonitrile (B52724) as a non-toxic cyanation reagent under catalyst-free conditions. rsc.org This direct cyanation of imines proceeds efficiently in an undivided cell. rsc.org

More specifically, an electro-photochemical strategy has been employed for the site- and enantioselective cyanation of benzylic C(sp³)–H bonds. beilstein-journals.org This method shows broad substrate tolerance and has been applied to the late-stage functionalization of complex molecules. beilstein-journals.org Another electrophotochemical approach facilitates the decarboxylative cyanation of aliphatic carboxylic acids, transforming them into alkylnitriles. beilstein-journals.org These electrochemical methods highlight emerging sustainable strategies for the synthesis of nitriles, which are precursors to cyanohydrins.

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis offers an alternative to metal-based catalysts, often providing high enantioselectivity under mild conditions. Chiral phosphoric acids have been utilized as effective organocatalysts in various asymmetric cycloaddition reactions. For example, they have been used in the [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides and their precursors. mdpi.com These catalysts have also been employed in the synthesis of bisindole-piperidine-amino acid hybrids from 3-vinyl indoles and imino esters, achieving high yields and excellent enantioselectivity. rsc.org

In the context of cyanohydrin synthesis, organocatalysts such as quinine-based bifunctional squaramides have been used for the asymmetric synthesis of 2,3-allenamides from enynamides. nih.gov Additionally, a solvent-free, recyclable organocatalyst, N-PEG-(L)-prolinamide, has been developed for the scalable enantioselective aldol (B89426) reaction between acetone (B3395972) and benzaldehyde, a reaction that produces a hydroxy ketone structurally related to cyanohydrins. researchgate.net

Strategies Involving CO₂ as a Mediator in Cyanohydrin Synthesis

A novel and environmentally benign method for cyanohydrin synthesis utilizes carbon dioxide as a mediator. This approach allows for the reaction to proceed under neutral conditions with an insoluble cyanide source, such as potassium cyanide (KCN), without the generation of highly toxic hydrogen cyanide (HCN) gas. nih.gov The presence of atmospheric pressure CO₂ accelerates the cyanohydrin formation. nih.gov This CO₂-mediated selective cyanohydrin synthesis has been successfully applied to a variety of alkyl and aryl aldehydes. nih.gov

Tandem Reactions and Multi-Component Approaches

Tandem reactions and multi-component reactions (MCRs) represent highly efficient synthetic strategies, minimizing the number of separate operations, and thus saving time, resources, and reducing waste. nih.govresearchgate.net MCRs, in particular, combine three or more reactants in a single step to form a product that incorporates substantial parts of each starting material. nih.govmdpi.com

While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, established MCR principles can be applied. A hypothetical one-pot synthesis could involve phenylacetylene (B144264), an appropriate C1-aldehyde equivalent, and a cyanide source. More practically, MCRs like the Strecker reaction, which traditionally produces α-amino nitriles from an aldehyde or ketone, a cyanide source, and ammonia (B1221849) or an amine, can be conceptually adapted. nih.govlibretexts.org The efficiency of MCRs lies in their ability to generate molecular complexity rapidly, bypassing the need to isolate intermediates. researchgate.net These reactions are often scalable and can be optimized for higher yields and purity. researchgate.net

A plausible tandem approach could involve the oxidation of a suitable precursor alcohol to the corresponding alkynyl aldehyde in situ, which then immediately undergoes a nucleophilic addition of cyanide in the same reaction vessel. This avoids the isolation of the potentially unstable aldehyde intermediate.

Table 1: Hypothetical Multi-Component Reaction Parameters

Parameter Description
Reactants Phenylpropargyl Aldehyde, Trimethylsilyl Cyanide, Catalyst
Catalyst Lewis Acid (e.g., ZnI₂, Ti(O-i-Pr)₄)
Solvent Dichloromethane (CH₂Cl₂), Acetonitrile (MeCN)
Temperature Room Temperature to mild heating (e.g., 40 °C)

| Outcome | Formation of the silylated cyanohydrin, followed by deprotection. |

Nucleophilic Addition to Activated Alkyne Systems

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide anion to the carbonyl group of the corresponding aldehyde, 4-phenylbut-3-ynal. This reaction is a classic example of cyanohydrin formation. pressbooks.publibretexts.org The alkyne system, particularly with the phenyl group, influences the electronic properties of the aldehyde, but the reaction site remains the electrophilic carbonyl carbon.

The mechanism involves the attack of the nucleophilic cyanide ion (CN⁻) on the carbonyl carbon. libretexts.orglibretexts.org This step breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the second step, this intermediate is protonated by a weak acid, such as hydrogen cyanide (HCN) itself, to yield the final this compound product and regenerate the cyanide catalyst. libretexts.orglibretexts.org

The reaction is reversible and typically requires base catalysis to generate the nucleophilic cyanide ion from a source like HCN. pressbooks.pubfiveable.me To circumvent the use of highly toxic HCN gas, the reaction is often performed by mixing the aldehyde with a salt like sodium or potassium cyanide, followed by the slow addition of an acid to generate HCN in situ. libretexts.orglibretexts.org The pH is maintained slightly acidic (pH 4-5) to ensure the presence of both HCN for protonation and free cyanide ions for nucleophilic attack, optimizing the reaction rate. libretexts.org

Protection and Deprotection Strategies in Synthesis

In the synthesis of multifunctional molecules, protecting groups are crucial for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. mdpi.com For cyanohydrins, the hydroxyl group is often protected.

Silylation of Hydroxyl Groups in Synthetic Intermediates

Silylation is a common strategy for protecting hydroxyl groups. In the context of cyanohydrin synthesis, trimethylsilyl cyanide (TMSCN) serves a dual purpose. It acts as a less hazardous source of cyanide and simultaneously protects the resulting hydroxyl group as a trimethylsilyl (TMS) ether in a single step. libretexts.orglibretexts.org

The reaction of 4-phenylbut-3-ynal with TMSCN, often catalyzed by a Lewis acid, would yield the O-silylated cyanohydrin, 2-(trimethylsilyloxy)-4-phenylbut-3-ynenitrile. This protected intermediate is generally more stable than the free cyanohydrin, allowing for easier handling and purification. libretexts.org The TMS protecting group can be readily removed (deprotection) under mild acidic or fluoride (B91410) ion conditions to reveal the free hydroxyl group of this compound. libretexts.org This method provides an efficient route to the desired product, especially for sensitive substrates. libretexts.org

Table 2: Silylation and Deprotection Reaction Data

Step Reagent Typical Conditions Product
Silylation Trimethylsilyl cyanide (TMSCN) Lewis Acid catalyst (e.g., ZnI₂), CH₂Cl₂ 2-(trimethylsilyloxy)-4-phenylbut-3-ynenitrile

| Deprotection | Aqueous Acid (e.g., HCl) or Fluoride source (e.g., TBAF) | THF or MeOH solvent, Room Temp | this compound |

Acyl Cyanide and Cyanohydrin Acetate Intermediates

Another important class of protected cyanohydrins are O-acyl cyanohydrins, often referred to as cyanohydrin acetates if an acetyl group is used. mdpi.com These derivatives are formed by trapping the tetrahedral intermediate of the cyanohydrin formation with an acylating agent, such as an acid chloride or anhydride (B1165640). mdpi.com This process is generally irreversible and produces a stable, protected cyanohydrin. mdpi.com

For instance, the reaction of 4-phenylbut-3-ynal with a cyanide source in the presence of acetic anhydride would yield 2-acetoxy-4-phenylbut-3-ynenitrile. These acylated cyanohydrins are versatile synthetic intermediates themselves. mdpi.comresearchgate.net

Acyl cyanides can also be used as reagents. For example, an α-bromoacyl cyanide can react with an aldehyde in the presence of a chiral Lewis acid catalyst to produce O-(α-bromoacyl) cyanohydrins, which are useful for further transformations. researchgate.net The stability and reactivity of these acylated intermediates make them valuable in complex synthetic sequences. mdpi.com

Reactivity and Reaction Mechanisms of 2 Hydroxy 4 Phenylbut 3 Ynenitrile

Functional Group Transformations

The reactivity of 2-Hydroxy-4-phenylbut-3-ynenitrile is largely dictated by the interplay of its three primary functional groups: the hydroxyl, nitrile, and alkyne moieties. Each of these groups can be selectively targeted to yield a variety of derivatives.

Derivatization of the Hydroxyl Group

The secondary hydroxyl group in this compound is a prime site for derivatization, most commonly through esterification and etherification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. For instance, the reaction with acetyl chloride would yield 2-acetoxy-4-phenylbut-3-ynenitrile. The general scheme for esterification is as follows:

Reaction with Acyl Halides: R-COCl + HO-R' → R-CO-OR' + HCl

Reaction with Acid Anhydrides: (R-CO)₂O + HO-R' → R-CO-OR' + R-COOH

These reactions are typically carried out in aprotic solvents to prevent side reactions with the solvent.

Etherification: The formation of an ether derivative can be achieved under basic conditions, for example, using the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reagent CategorySpecific Reagent ExampleProduct Type
Acylating AgentAcetyl chloride, Benzoyl chlorideEster
Alkylating AgentMethyl iodide, Benzyl bromideEther

It is important to note that the basic conditions required for etherification could potentially lead to side reactions involving the acidic proton of the terminal alkyne if not carefully controlled.

Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo hydrolysis to form carboxylic acids or be reduced to primary amines. chemrxiv.orgyoutube.comyoutube.compearson.com

Hydrolysis: The hydrolysis of the nitrile in this compound can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-hydroxy-4-phenyl-3-ynoic acid. chemrxiv.orgyoutube.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. youtube.comyoutube.com The reaction proceeds through the formation of an intermediate amide which is then further hydrolyzed.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide. This initially produces the carboxylate salt, which upon acidification yields the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-amino-4-phenylbut-3-yn-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.comyoutube.com The reaction is usually carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amino group. youtube.comyoutube.com Catalytic hydrogenation with reagents like Raney Nickel can also be employed. youtube.com

Reaction TypeReagentsMajor Product
HydrolysisH₃O⁺, heat or NaOH, H₂O then H₃O⁺2-Hydroxy-4-phenyl-3-ynoic acid
Reduction1. LiAlH₄, ether; 2. H₂O2-Amino-4-phenylbut-3-yn-1-ol
ReductionH₂, Raney Nickel2-Amino-4-phenylbut-3-yn-1-ol

Electrophilic and Nucleophilic Additions to the Alkyne Unit

The carbon-carbon triple bond in this compound is susceptible to both electrophilic and nucleophilic addition reactions. The presence of the electron-withdrawing phenyl group and the adjacent hydroxyl and nitrile groups can influence the regioselectivity and stereoselectivity of these additions.

Electrophilic Addition: Alkynes undergo electrophilic addition reactions, although generally at a slower rate than alkenes. organic-chemistry.org Common electrophiles that can add across the triple bond include hydrogen halides (HX) and halogens (X₂). For an unsymmetrical alkyne like this compound, the addition of HX would likely follow Markovnikov's rule, with the hydrogen adding to the carbon atom that is already bonded to a hydrogen (the carbon adjacent to the phenyl group). However, the electronic effects of the hydroxyl and nitrile groups could also play a role in directing the addition.

Nucleophilic Addition: The sp-hybridized carbons of the alkyne have some electrophilic character, making them susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups. nih.govmdpi.com The phenyl group can act as an electron-withdrawing group through resonance, thus activating the alkyne for nucleophilic attack. The reaction of alkynes with nucleophiles often requires a catalyst or forcing conditions.

Rearrangement and Elimination Reactions

Beyond simple functional group transformations, this compound can undergo more complex reactions involving skeletal rearrangements and eliminations.

Dehydrogenation Pathways and Product Formation (e.g., Cinnamaldehyde)

The oxidation of propargylic alcohols can lead to the formation of ynones. reddit.com While direct dehydrogenation of this compound to form a ketone is a plausible transformation, the formation of cinnamaldehyde (B126680) would require a more complex series of events including rearrangement. A more direct synthetic route to cinnamaldehyde derivatives typically involves the condensation of a substituted benzaldehyde (B42025) with acetaldehyde. google.com Another approach involves the oxidation of phenylpropane derivatives. google.com A proposed synthesis of cinnamaldehyde from phenylacetylene (B144264) involves several steps, highlighting the complexity of such a transformation. reddit.com

Intramolecular Cyclization and Cascade Reactions

The unique arrangement of multiple functional groups in this compound makes it a potential precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization and cascade reactions. rsc.orgnih.gov

Intramolecular Cyclization: The presence of a hydroxyl group and a nitrile group in proximity to the alkyne opens up possibilities for intramolecular cyclization. For instance, under certain conditions, the hydroxyl group could add to the alkyne in an intramolecular fashion, potentially catalyzed by transition metals like gold, to form a furan (B31954) or other oxygen-containing heterocycles. mdpi.comorganicreactions.orgacs.orgntnu.edu Similarly, the nitrile group could participate in cyclization reactions. The intramolecular insertion of an alkyne into a nitrile is a known process for forming nitrogen-containing rings. researchgate.net

Cascade Reactions: Cascade reactions, where a single set of reagents and conditions triggers a series of consecutive reactions, are a powerful tool in organic synthesis. rsc.org this compound could potentially undergo cascade reactions initiated by the reaction of one of its functional groups. For example, a reaction at the alkyne could generate a reactive intermediate that then undergoes an intramolecular cyclization involving the nitrile or hydroxyl group. Gold-catalyzed cascade reactions involving alkynes are well-documented. nih.govrsc.org The synthesis of substituted pyridines from alkynes and nitriles often proceeds through a cascade mechanism. nih.govacs.orgacs.orgorganic-chemistry.org

Reaction TypePotential ProductsKey Concepts
Intramolecular HydroxylationFuran derivativesGold-catalyzed cyclization of alkynols
Intramolecular Nitrile AdditionPyridine or other N-heterocyclesIntramolecular alkyne-nitrile insertion
Cascade ReactionComplex polycyclic structuresSequential reactions without isolation of intermediates

Stereochemical Aspects of Reactivity

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior, influencing the formation of specific stereoisomers. This section explores both the controlled synthesis of distinct stereoisomers and the potential for their interconversion through racemization.

Diastereoselective and Enantioselective Reactions

The creation of a chiral center during the synthesis of this compound from the corresponding aldehyde, phenylpropargylaldehyde, necessitates stereocontrol to obtain enantiomerically enriched or pure products. The addition of a cyanide nucleophile to the carbonyl carbon of an aldehyde or ketone is a key method for forming cyanohydrins. nih.gov In the absence of a chiral influence, this reaction typically yields a racemic mixture, a 50:50 combination of both enantiomers, as the nucleophile can attack either face of the planar carbonyl group with equal probability. diva-portal.org To achieve stereoselectivity, chiral catalysts, such as enzymes or chiral Lewis acids, are employed.

While specific studies on the diastereoselective and enantioselective synthesis of this compound are not extensively documented, significant progress has been made in the enantioselective cyanosilylation of structurally similar alkynyl ketones and aldehydes. researchgate.net These reactions provide a strong model for the potential stereoselective synthesis of the target compound.

In a notable study, a combined catalytic system of a chiral ruthenium(II) complex and a lithium phenoxide was used for the enantioselective cyanosilylation of various ketones and aldehydes. researchgate.net The reaction of an alkynyl aldehyde, which is structurally analogous to the precursor of this compound, yielded the corresponding silylated cyanohydrin with high enantiomeric excess (ee). researchgate.net This demonstrates the feasibility of achieving high levels of stereocontrol in the synthesis of propargylic cyanohydrins.

The reaction of alkynyl aldehyde 1l with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a chiral Ru(II) catalyst afforded the secondary-cyanohydrin silyl (B83357) ether 2l in 90% ee. researchgate.net This high level of enantioselectivity underscores the potential for applying similar catalytic systems to produce enantiomerically enriched this compound.

SubstrateProductCatalystEnantiomeric Excess (ee)YieldReference
Alkynyl aldehyde (1l)Secondary-cyanohydrin silyl ether (2l)Chiral Ru(II) Complex90%Not Reported researchgate.net

Enzymatic methods, particularly using lipases and hydroxynitrile lyases (HNLs), are also powerful tools for the synthesis of optically active cyanohydrins. osaka-u.ac.jp Lipases can be used in the kinetic resolution of racemic cyanohydrins or their esters, selectively acylating or deacylating one enantiomer to leave the other in high enantiomeric purity. nih.gov HNLs catalyze the direct enantioselective addition of cyanide to aldehydes. For instance, (S)-2-hydroxy-4-phenyl-3-butenenitrile, an alkene analog of the target molecule, can be produced using the (S)-hydroxynitrile lyase from Hevea brasiliensis. manchester.ac.uk This suggests that a suitable HNL could potentially catalyze the enantioselective synthesis of this compound.

Racemization Studies of Cyanohydrins

The stereochemical stability of a cyanohydrin is crucial, as the chiral center can be susceptible to racemization, which is the conversion of a single enantiomer into an equal mixture of both enantiomers, resulting in a loss of optical activity. d-nb.info Racemization of cyanohydrins can occur, particularly under basic conditions, through the reversible dissociation of the cyanohydrin back to the starting aldehyde and cyanide, followed by the non-selective re-addition of the cyanide.

In the context of dynamic kinetic resolution (DKR), in situ racemization of the less reactive enantiomer is a desired process as it can theoretically convert the entire racemic starting material into a single enantiomer of the product. nih.gov Lipase-catalyzed DKR often relies on the racemization of the starting cyanohydrin. For some substrates, this racemization can be achieved by the enzyme itself or by the reaction conditions. For instance, in the lipase-catalyzed DKR of 2-hydroxybiaryls, the racemization of the starting material occurs through the easy rotation about the biaryl axis, without the need for an external racemization catalyst. nih.gov While structurally different, this highlights an enzymatic approach where racemization is a key part of the stereoselective transformation.

For aliphatic cyanohydrins, base-catalyzed in situ racemization can be combined with kinetic resolution to increase the yield of the desired enantiomerically pure acylated product. nih.gov However, the enantiomeric stability of many aliphatic cyanohydrins can make this in situ racemization challenging. nih.gov The configurational stability of sulfonyloxynitriles derived from aliphatic cyanohydrins is considerably higher than those from aromatic cyanohydrins, allowing for nucleophilic substitution reactions with complete inversion of configuration without significant racemization.

Given the structure of this compound, with its propargylic and benzylic-like features, its stereochemical stability would likely be influenced by the reaction conditions, particularly pH. It can be inferred from the general behavior of cyanohydrins that its O-protected derivatives would exhibit greater resistance to racemization.

Stereochemical Control and Absolute Configuration Assignment

Enantioselective Synthesis Strategies

The asymmetric addition of a cyanide group to the corresponding aldehyde, phenylpropynal, is the key step in forming 2-Hydroxy-4-phenylbut-3-ynenitrile. This transformation can be achieved with high enantioselectivity using various catalytic systems.

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the addition of hydrogen cyanide to aldehydes and ketones, often with exceptional stereoselectivity. ftb.com.hrnih.govresearchgate.net For the synthesis of (S)-2-Hydroxy-4-phenylbut-3-ynenitrile, the (S)-selective HNL isolated from the cassava plant (Manihot esculenta) is a highly effective biocatalyst. researchgate.net These enzymes provide a green and efficient route to enantiopure cyanohydrins under mild reaction conditions. ftb.com.hr The use of HNLs has been successfully applied to a wide range of aromatic and aliphatic aldehydes, making them a versatile tool in asymmetric synthesis. ftb.com.hrnih.gov

The general reaction for the HNL-catalyzed synthesis of (S)-2-Hydroxy-4-phenylbut-3-ynenitrile is as follows:

Phenylpropynal + HCN --(Manihot esculenta HNL)--> (S)-2-Hydroxy-4-phenylbut-3-ynenitrile

The efficiency and enantioselectivity of HNLs can be influenced by reaction conditions such as pH and the solvent system used. researchgate.net

In addition to biocatalysis, asymmetric synthesis can be achieved using chiral metal complexes. These catalysts create a chiral environment around the reacting molecules, guiding the incoming nucleophile to one face of the aldehyde.

Al(salen) Complexes: Chiral aluminum salen complexes are versatile catalysts for a variety of asymmetric transformations. nih.gov While their direct application to the synthesis of this compound is not extensively documented, their success in other asymmetric additions suggests their potential in this reaction. The salen ligand, a type of Schiff base, can be readily modified to tune the steric and electronic properties of the catalyst, thereby optimizing enantioselectivity. nih.gov

Ti(O-i-Pr)₄-Based Catalysts: Titanium(IV) isopropoxide, in combination with chiral ligands, is another powerful system for enantioselective additions to aldehydes. The specific design of the chiral ligand is crucial for achieving high levels of stereochemical induction.

The design of chiral ligands is a critical aspect of asymmetric catalysis. The ligand's structure dictates the three-dimensional environment of the catalytic center, which in turn controls the stereochemical outcome of the reaction. For the synthesis of this compound, ligands that can effectively differentiate between the two faces of phenylpropynal are required. This is often achieved through a combination of steric hindrance and electronic interactions between the ligand, the metal center, and the substrate. The development of new and more effective chiral ligands is an ongoing area of research in organic chemistry.

Methods for Absolute Configuration Assignment

Once an enantiomerically enriched sample of this compound is synthesized, it is essential to determine its absolute configuration and enantiomeric excess.

NMR spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. A common method involves the derivatization of the chiral alcohol with a chiral derivatizing agent, such as the (R) and (S) enantiomers of α-methoxy-α-phenylacetic acid (MPA). This reaction converts the enantiomers of this compound into a pair of diastereomers.

The general procedure for this derivatization is as follows:

The chiral alcohol (this compound) is treated with (R)-MPA and (S)-MPA in separate reactions.

The resulting diastereomeric esters will have distinct NMR spectra.

By comparing the ¹H and ¹³C NMR spectra of the two diastereomers, the absolute configuration of the original alcohol can be assigned based on established models of the chemical shift differences.

This technique relies on the differential shielding and deshielding effects of the phenyl group of the MPA reagent on the protons of the chiral alcohol in the two diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation.

The choice of the chiral column and the mobile phase is critical for achieving good separation. Common chiral stationary phases are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with various functional groups.

Interactive Table: Common Chiral HPLC Columns for Cyanohydrin Separation

Chiral Stationary PhaseBase MaterialCommon Mobile Phases
Chiralcel® ODCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Chiralcel® OJCellulose tris(4-methylbenzoate)Hexane/Isopropanol
Chiralpak® ADAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Chiralpak® ASAmylose tris((S)-α-methylbenzylcarbamate)Hexane/Isopropanol

By analyzing the chromatogram, the ratio of the two enantiomers can be determined from the areas of their respective peaks, allowing for the calculation of the enantiomeric excess.

Applications in Advanced Organic Synthesis

Building Block for Complex Molecules

The strategic placement of its functional groups allows 2-Hydroxy-4-phenylbut-3-ynenitrile to be elaborated into diverse chemical scaffolds. Chemists can selectively target a specific group or engage multiple functionalities in tandem reactions to construct intricate molecular frameworks.

The cyanohydrin moiety of this compound is a direct precursor to α-hydroxy acids. The hydrolysis of the nitrile group under acidic or basic conditions is a well-established transformation that converts the cyano group into a carboxylic acid. This process can be conducted in a continuous manner, as demonstrated in related systems for producing α-hydroxy acids from their corresponding α-hydroxynitrile precursors. google.com For instance, a process for hydrolyzing 2-hydroxy-4-methylthiobutanenitrile involves continuous hydrolysis to first form the amide, which is then further hydrolyzed to the final carboxylic acid product. google.com A similar pathway can be envisioned for this compound to yield 2-hydroxy-4-phenylbut-3-ynoic acid. The synthesis of optically pure α-hydroxy esters, such as 2-hydroxy-4-phenylbutyrate, has been achieved through processes involving the hydrolysis of related nitrile-containing compounds. calis.edu.cngoogle.com

Furthermore, this compound serves as a synthon for α-hydroxy ketones, which are significant structural motifs in many natural products and serve as important building blocks in organic synthesis. While direct conversion requires multiple steps, one potential route involves the protection of the hydroxyl group, followed by a partial reduction of the nitrile to an imine and subsequent hydrolysis to a ketone. Alternatively, addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the nitrile group would, after hydrolysis of the intermediate imine, furnish an α-hydroxy ketone.

Table 1: Transformation to α-Hydroxy Acids and Ketones

Starting MaterialProduct ClassKey Transformation
This compoundα-Hydroxy AcidNitrile Hydrolysis
This compoundα-Hydroxy KetoneNitrile addition with organometallics

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. researchgate.net this compound is a promising starting material for the synthesis of several classes of these important compounds. The combination of the alkyne and nitrile/hydroxyl functionalities allows for various cyclization strategies.

For example:

Oxazoles: Intramolecular cyclization involving the hydroxyl group and the nitrile (or a derivative thereof) can lead to the formation of five-membered oxazole (B20620) rings. This typically requires activation of the nitrile or its conversion to an intermediate like an imidate.

Pyrazoles: The alkyne moiety can undergo cycloaddition reactions. For instance, reaction with hydrazine (B178648) or its derivatives is a classic method for constructing pyrazole (B372694) rings. mdpi.com The specific substitution pattern on the resulting pyrazole would depend on the reaction conditions and the hydrazine reagent used.

Pyridines: While more complex, the alkyne can participate in multicomponent reactions or tandem sequences to build substituted pyridine (B92270) rings.

The development of green chemistry approaches often favors water or other environmentally benign solvents for the synthesis of such heterocycles, and many modern methods utilize catalyst systems that could be applicable to a substrate like this compound. mdpi.com

The carbon-carbon triple bond in this compound is a key site for introducing further molecular complexity.

Functionalized Alkynes: The terminal hydrogen on the phenyl-substituted alkyne is not present in this molecule, but the alkyne itself can be the target of addition reactions. More importantly, the core structure can be built via coupling reactions. For instance, a Sonogashira coupling between a protected derivative of 2-hydroxy-3-butynenitrile and iodobenzene (B50100) would be a plausible route to the parent compound.

Functionalized Alkenes: The alkyne can be selectively reduced to an alkene, providing access to either the (E)- or (Z)-isomer depending on the chosen reaction conditions.

Reduction to (Z)-alkenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a standard method for the syn-addition of hydrogen, yielding the cis or (Z)-alkene, (Z)-2-hydroxy-4-phenylbut-3-enenitrile.

Reduction to (E)-alkenes: Dissolving metal reductions, such as with sodium in liquid ammonia (B1221849), result in the anti-addition of hydrogen, affording the trans or (E)-alkene, (E)-2-hydroxy-4-phenylbut-3-enenitrile. nih.govnih.gov

These resulting functionalized alkenes, which are also α,β-unsaturated cyanohydrins, are valuable intermediates for further synthetic elaborations, including Michael additions and cycloaddition reactions.

The structural motifs accessible from this compound are present in numerous biologically active molecules. Its derivatives can serve as crucial intermediates in the synthesis of complex pharmaceutical agents. For example, related structures like substituted pyrimidines have been investigated as EphB4 inhibitors for potential use in cancer treatment. medchemica.com The synthesis of such molecules often relies on versatile building blocks that can undergo various coupling and cyclization reactions.

Furthermore, the core structure is related to key components of approved drugs. For instance, the ranolazine (B828) intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674) shares a phenyl ether and a three-carbon chain, highlighting the utility of such fragments in medicinal chemistry. newdrugapprovals.org While no direct synthesis of a marketed drug from this compound has been documented, its potential as a precursor for novel analogues or as an intermediate in new synthetic routes remains high. The development of new therapeutics often involves creating libraries of compounds, and a versatile starting material like this is highly valuable in that context. medchemica.com

Role in Convergent and Divergent Synthesis Strategies

The multiple, orthogonally reactive functional groups of this compound make it an excellent substrate for both convergent and divergent synthetic strategies, which are cornerstones of modern efficient synthesis.

Divergent Synthesis: In a divergent approach, a single, common intermediate is used to generate a library of structurally diverse compounds. This compound is an ideal starting point for such a strategy.

Selective reduction of the alkyne yields the alkene.

Hydrolysis of the nitrile furnishes the α-hydroxy acid.

Reaction with hydrazine provides a pyrazole.

The hydroxyl group can be alkylated or acylated.

By applying different reaction conditions to the parent molecule, a wide variety of derivatives can be produced from a single starting material, which is highly efficient for exploring structure-activity relationships in drug discovery.

Convergent Synthesis: In a convergent synthesis, complex molecules are assembled from several fragments that are synthesized independently and then joined together in the later stages. This approach is generally more efficient and higher-yielding than a linear synthesis for large molecules. This compound can be prepared as a key fragment. For example, the alkyne could be functionalized via a coupling reaction in one of the final steps of a total synthesis, joining it with another large, pre-formed fragment. This allows for the independent optimization of the synthesis of each piece before the crucial coupling step.

Table 2: Potential Synthetic Pathways

Synthesis StrategyDescriptionApplication of this compound
Divergent A common precursor is transformed into a library of diverse products.Selective reactions at the -OH, -CN, or alkyne functionalities generate multiple distinct scaffolds.
Convergent A target molecule is assembled from several independently synthesized fragments.The molecule acts as a key building block, prepared separately and then coupled with other fragments in late-stage synthesis.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data, including advanced 1D and 2D techniques or its application in reaction monitoring for 2-Hydroxy-4-phenylbut-3-ynenitrile, could be located.

Mass Spectrometry (MS)

Specific High-Resolution Mass Spectrometry (HRMS) data for molecular formula determination or tandem mass spectrometry studies for fragmentation analysis of this compound are not available.

Infrared (IR) Spectroscopy

No IR spectra for this compound have been published, which would be essential for identifying its characteristic functional group vibrations, such as the hydroxyl (-OH), nitrile (-C≡N), and alkyne (-C≡C-) stretches.

Diagnostic Vibrational Modes for Functional Group Identification

While specific experimental spectra for this compound are not available, the expected diagnostic vibrational modes can be predicted based on the functional groups present in its structure: a hydroxyl group (-OH), a carbon-carbon triple bond (-C≡C-), and a nitrile group (-C≡N).

The hydroxyl group's stretching vibration is typically observed as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The exact position and shape of this band would be sensitive to hydrogen bonding.

The carbon-carbon triple bond of the alkyne function would give rise to a stretching vibration. A terminal alkyne C-H stretch would be expected around 3300 cm⁻¹, but in this internally substituted alkyne, only the C≡C stretch is present, typically appearing in the 2100-2260 cm⁻¹ region. Its intensity in the IR spectrum is variable and can be weak if the molecule is highly symmetric. This band is often strong in the Raman spectrum.

The nitrile group's stretching vibration is one of the most characteristic in IR spectroscopy, appearing as a sharp, strong to medium intensity band in the 2210-2260 cm⁻¹ range. The conjugation with the phenyl group might slightly alter the exact frequency.

For comparison, the related but structurally distinct compound, (E)-2-Hydroxy-4-phenylbut-3-enenitrile, which contains a carbon-carbon double bond instead of a triple bond, has been characterized by FTIR spectroscopy. However, these data cannot be directly extrapolated to the alkyne .

A summary of expected vibrational modes for this compound is presented below.

Functional GroupExpected Vibrational ModeTypical Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200-3600 (broad)
Alkyne (-C≡C-)C≡C Stretch2100-2260 (sharp, variable intensity)
Nitrile (-C≡N)C≡N Stretch2210-2260 (sharp, medium-strong)

This table is predictive and not based on experimental data for the specified compound.

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus for establishing the absolute stereochemistry of a chiral molecule. For this compound, which possesses a chiral center at the carbon atom bearing the hydroxyl and nitrile groups, single-crystal X-ray diffraction would be the ideal technique to unambiguously determine its R or S configuration.

The process involves growing a suitable single crystal of the compound, which is then exposed to a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a detailed three-dimensional model of the molecule can be constructed.

Currently, there are no published crystal structures for this compound in crystallographic databases. While structural information exists for related compounds such as Dimethyl (2-hydroxy-4-phenylbut-3-en-2-yl)phosphonate and N-hydroxy-4-phenylbut-3-en-2-imine, these molecules have different functional groups and bonding, and their crystallographic data cannot be used to infer the stereochemistry or precise solid-state conformation of this compound. Without experimental crystallographic data, any depiction of its absolute stereochemistry remains speculative.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, QM/MM)

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy, making it suitable for studying complex organic molecules. For larger systems, such as enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed, where the reactive center is treated with quantum mechanics and the surrounding environment with classical molecular mechanics.

Computational studies are instrumental in exploring the reaction mechanisms for the synthesis of cyanohydrins like 2-hydroxy-4-phenylbut-3-ynenitrile. For instance, the addition of a cyanide source to the corresponding aldehyde, 3-phenylpropynal, can be modeled to understand the nucleophilic attack on the carbonyl carbon. DFT calculations can map out the potential energy surface of the reaction, identifying key intermediates and transition states. These calculations would clarify whether the reaction proceeds via a direct addition or involves intermediates, such as a complex between the catalyst and the reactants.

In a broader context, similar mechanistic studies have been performed on the addition of trimethylsilyl (B98337) cyanide (TMSCN) to various aldehydes, catalyzed by different species. These studies often reveal the role of the catalyst in activating the aldehyde and stabilizing the transition state.

A critical aspect of mechanistic studies is the identification and characterization of transition states. Transition state theory posits that the rate of a reaction is determined by the energy barrier to reach the transition state. Using computational methods, the geometry of the transition state for the formation of this compound can be located on the potential energy surface.

When a chiral catalyst is used in the synthesis of this compound, the product can be formed as a mixture of enantiomers. Predicting the stereoselectivity of such reactions is a significant challenge and a key area for computational investigation.

By modeling the diastereomeric transition states leading to the (R) and (S) enantiomers, the energy difference between them (ΔΔG‡) can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by this energy difference. A lower energy transition state will lead to the major enantiomer. These calculations can help in understanding the origin of stereoselectivity by analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the substrate and the chiral catalyst in the transition state. This predictive capability is invaluable for the rational design of new and more effective catalysts.

Molecular Modeling and Docking Studies for Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral molecules like this compound. (R)-oxynitrilases, for example, are enzymes that catalyze the enantioselective addition of cyanide to aldehydes.

Molecular modeling and docking studies can provide insights into how the substrate, 3-phenylpropynal, binds to the active site of such an enzyme. In a typical molecular docking study, the three-dimensional structure of the enzyme, often obtained from X-ray crystallography or homology modeling, is used as a receptor. The substrate is then computationally "docked" into the active site in various possible orientations and conformations.

The resulting poses are scored based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the enzyme's amino acid residues. This allows for the identification of the most favorable binding mode. These studies can explain the observed stereoselectivity of the enzyme and can be used to predict whether a particular enzyme will be an effective catalyst for the synthesis of the desired enantiomer of this compound. Furthermore, by identifying key residues involved in substrate binding and catalysis, molecular modeling can guide site-directed mutagenesis experiments to engineer enzymes with improved activity or altered selectivity.

Thermodynamic and Kinetic Studies of Reaction Equilibria

Computational chemistry can also be used to study the thermodynamic and kinetic aspects of the formation of this compound. The equilibrium of the reaction between 3-phenylpropynal and a cyanide source is governed by the change in Gibbs free energy (ΔG). By calculating the Gibbs free energies of the reactants and products, the equilibrium constant (K_eq) for the reaction can be determined.

This is particularly important for cyanohydrin formation, as the reaction is often reversible. The position of the equilibrium can be influenced by factors such as temperature, pressure, and solvent. Computational studies can explore the effects of these parameters on the thermodynamics of the reaction.

Kinetic studies, on the other hand, focus on the rate of the reaction. As discussed previously, the activation energy (Ea) can be calculated from the energy difference between the reactants and the transition state. This allows for the theoretical determination of the rate constant (k) using the Arrhenius equation. By comparing the activation energies for catalyzed and uncatalyzed reactions, the efficiency of a catalyst can be quantified. These theoretical thermodynamic and kinetic data provide a comprehensive understanding of the reaction and can be used to optimize reaction conditions for the efficient synthesis of this compound.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of cyanohydrins, including 2-Hydroxy-4-phenylbut-3-ynenitrile, traditionally involves the addition of hydrogen cyanide (HCN) or cyanide salts to a carbonyl compound. wikipedia.org However, the high toxicity of these reagents necessitates the development of safer and more sustainable synthetic methods. libretexts.orglibretexts.org Future research should focus on cyanide-free routes and the use of greener cyanide sources.

One promising avenue is the use of biocatalysis, employing enzymes such as hydroxynitrile lyases (HNLs) to catalyze the enantioselective addition of cyanide to the corresponding ketone. rsc.orgrsc.orgnih.gov These enzymatic methods often proceed under mild conditions and can provide high enantiomeric excess, which is crucial for the synthesis of chiral molecules. researchgate.net Another sustainable approach involves the use of acetone (B3395972) cyanohydrin as a milder cyanide source. researchgate.netlibretexts.org

Reagent/CatalystConditionsPotential Advantages
Hydroxynitrile Lyase (HNL)Aqueous buffer, room temperatureHigh enantioselectivity, mild conditions, green catalyst. rsc.orgrsc.org
Acetone CyanohydrinCatalytic base, organic solventReduced toxicity compared to HCN, readily available. researchgate.netlibretexts.org
Trimethylsilyl (B98337) Cyanide (TMSCN)Lewis acid catalystFormation of a protected cyanohydrin, versatile reagent. diva-portal.orgorganic-chemistry.org

Furthermore, the development of catalytic systems that can generate the cyanide nucleophile in situ from non-toxic precursors would be a significant advancement. Research into these areas will not only provide safer access to this compound but also contribute to the broader field of green chemistry.

Exploration of New Reactivity Patterns and Transformations

The rich functionality of this compound opens the door to a wide array of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of other compound classes. libretexts.orglibretexts.org The hydroxyl group can be a site for esterification, etherification, or elimination to form an alkene. libretexts.org

The presence of the alkyne moiety is particularly intriguing. Alkynes are known to undergo a plethora of reactions, including hydrogenation, halogenation, and cycloadditions. sydney.edu.auwikipedia.orgbyjus.com The combination of the cyanohydrin and alkyne functionalities could lead to novel tandem reactions or intramolecular cyclizations, allowing for the rapid construction of complex heterocyclic frameworks. For instance, an intramolecular addition of the hydroxyl group to the alkyne could yield furan (B31954) derivatives. The nitrile group itself can also participate in cycloaddition reactions. nih.gov

Future research should systematically explore the reactivity of each functional group in this compound and investigate the potential for synergistic reactivity between the different moieties.

Expansion of Stereochemical Control in Complex Architectures

The carbon atom bearing the hydroxyl and nitrile groups in this compound is a chiral center. The ability to control the stereochemistry at this center is paramount for applications in areas such as asymmetric catalysis and medicinal chemistry. Asymmetric synthesis of cyanohydrins is a well-established field, with numerous chiral catalysts and enzymatic methods available. rsc.orgrsc.orgnih.govwikipedia.org

Future work should focus on applying these existing methods to the synthesis of enantiomerically pure this compound. This could involve the use of chiral Lewis acid catalysts, organocatalysts, or the aforementioned hydroxynitrile lyases. researchgate.netdiva-portal.orgnih.gov The development of new chiral catalysts specifically designed for ynone cyanohydrin synthesis could also be a fruitful area of research.

Catalyst TypeExampleExpected Outcome
Chiral Lewis AcidTi-salen complexesHigh enantioselectivity in the addition of cyanide. diva-portal.org
OrganocatalystChiral peptidesAsymmetric hydrocyanation. nih.gov
Enzyme(R)- or (S)-Hydroxynitrile LyaseAccess to either enantiomer of the cyanohydrin. rsc.orgrsc.org

Once enantiomerically pure this compound is accessible, its use as a chiral building block in the synthesis of more complex molecules with multiple stereocenters can be explored.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. europa.euewadirect.com Given the often hazardous nature of cyanidation reactions, transitioning the synthesis of this compound to a continuous flow process would be highly beneficial. rsc.orgrsc.org

Future research in this area could involve the development of packed-bed reactors containing immobilized catalysts, such as a supported hydroxynitrile lyase or a heterogeneous Lewis acid. rsc.orgnih.gov This would allow for the continuous production of the target molecule with minimal handling of toxic reagents.

Furthermore, the integration of flow chemistry with automated synthesis platforms, which can perform, analyze, and optimize reactions in real-time, could significantly accelerate the exploration of the chemical space around this compound. youtube.com This approach would enable the rapid synthesis of a library of derivatives with varying substituents on the phenyl ring or modifications of the hydroxyl and nitrile groups, facilitating structure-activity relationship studies.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure, properties, and reaction mechanisms of this compound is essential for its rational application in synthesis. Advanced spectroscopic techniques, such as multidimensional NMR and chiroptical spectroscopy, can provide detailed insights into the three-dimensional structure and stereochemistry of the molecule. The infrared (IR) spectrum would show characteristic absorptions for the hydroxyl, nitrile, and alkyne groups. fiveable.me

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for elucidating reaction mechanisms and predicting reactivity. nih.gov Theoretical studies could be employed to investigate the transition states of key reactions, such as the cyanohydrin formation itself or subsequent transformations. acs.orgjove.com This would allow for a more targeted and efficient experimental approach.

Future research should combine experimental and computational methods to build a comprehensive picture of the chemical behavior of this compound. This deeper understanding will be invaluable for the design of new synthetic strategies and the development of novel applications for this promising molecule.

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-4-phenylbut-3-ynenitrile?

Answer:
A practical approach involves alkynylation followed by nitrile formation . For example:

  • Sonogashira coupling between a phenylacetylene derivative and a hydroxy-substituted halide precursor to install the alkynyl group.
  • Subsequent cyanation via nucleophilic substitution or oxidation of an aldehyde intermediate (e.g., using hydroxylamine hydrochloride).
    Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Reaction progress should be monitored by TLC and confirmed via ¹H NMR (e.g., disappearance of aldehyde proton at ~10 ppm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood to avoid inhalation of volatile byproducts.
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and moisture.
    Refer to SDS guidelines for hydroxy-nitrile analogs, which highlight risks of irritation and recommend P332+P313 (skin irritation protocols) and P405 (secure storage) .

Basic: Which spectroscopic methods are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~5–6 ppm, broad) and nitrile carbon (δ ~115–120 ppm). Use DMSO-d₆ as a solvent to enhance solubility of polar groups.
  • IR Spectroscopy : Confirm O–H stretch (~3200–3500 cm⁻¹) and C≡N stretch (~2200–2260 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) and fragmentation patterns.
    For crystallographic validation, combine with single-crystal X-ray diffraction using SHELXL for refinement .

Advanced: How can conflicting reactivity data for this compound be resolved?

Answer:

  • Iterative hypothesis testing : Systematically vary reaction conditions (e.g., temperature, catalyst loading) to isolate variables causing discrepancies.
  • Multi-method validation : Cross-check results using complementary techniques (e.g., HPLC for purity, DSC for thermal stability).
  • Meta-analysis : Compare datasets across studies while accounting for solvent polarity, steric effects, and measurement techniques.
    Frameworks from qualitative research (e.g., triangulation, longitudinal analysis) can contextualize contradictions .

Advanced: What computational strategies predict the crystallographic behavior of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to predict hydrogen-bonding motifs.
  • Software pipelines : Use SHELXD for phase solution and SHELXL for refinement. Validate thermal parameters with ORTEP-3 for graphical representation.
  • Twinned data analysis : Apply WinGX to handle diffraction patterns from twinned crystals, common in polar nitrile derivatives .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

  • Controlled degradation : Expose the compound to UV light, elevated temperatures (40–80°C), and pH gradients (2–12). Monitor degradation via:
    • HPLC : Quantify parent compound and byproducts.
    • NMR : Track structural changes (e.g., hydrolysis of nitrile to carboxylic acid).
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage.
    Reference protocols for hydroxybenzaldehyde analogs, which emphasize photostability testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.